

# An In-depth Technical Guide to the Spectral Properties of Pigment Yellow 182

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Yellow 182*

Cat. No.: *B1619675*

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## Abstract

**Pigment Yellow 182**, a disazomethine dye, is a heat-resistant and lightfast organic pigment. This document provides a comprehensive overview of its known spectral properties, including its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. While specific quantitative data remains limited in publicly accessible literature, this guide synthesizes available information and outlines standardized experimental protocols for the determination of its spectral features. Furthermore, it explores the broader context of azo dyes in biomedical applications, a field of growing interest.

## Introduction

**Pigment Yellow 182**, identified by the CAS number 67906-31-4 and the Colour Index name C.I. **Pigment Yellow 182**, is an organic pigment recognized for its brilliant yellow hue, as well as its notable heat resistance and lightfastness.<sup>[1]</sup> Its molecular formula is C<sub>22</sub>H<sub>20</sub>N<sub>6</sub>O<sub>8</sub>.<sup>[1]</sup> Chemically, it belongs to the disazomethine class of dyes and is known to exhibit solid-state fluorescence.<sup>[2]</sup> Its primary industrial applications are in paints, including traffic paints, and water-based inks, where its stability and color properties are highly valued.<sup>[3][4]</sup> One source indicates that **Pigment Yellow 182** absorbs light in the wavelength range of 580 to 640 nm.<sup>[3]</sup>

While the industrial applications of **Pigment Yellow 182** are well-documented, a detailed public characterization of its spectral properties is not readily available. This guide aims to collate the

existing information and provide a framework for its comprehensive spectral analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Yellow 182** is presented in Table 1.

Property	Value	Reference
Chemical Class	Disazomethine	[2]
Molecular Formula	C22H20N6O8	[1]
CAS Number	67906-31-4	[1]
Appearance	Brilliant yellow powder	[1]
Key Features	Heat resistance, good lightfastness, solvent resistance, solid-state fluorescence	[1][2][4]
Primary Applications	Lead-free paints, water-based inks	[1][4]
Absorption Range	580 - 640 nm	[3]

## Spectral Properties

### Ultraviolet-Visible (UV-Vis) Absorption

The color of a pigment is determined by its absorption of specific wavelengths of light in the visible spectrum. For **Pigment Yellow 182**, the absorption of light between 580 and 640 nm results in its characteristic yellow appearance.[3] However, the precise maximum absorption wavelength ( $\lambda_{\text{max}}$ ) and its molar absorptivity ( $\epsilon$ ) are not specified in the reviewed literature.

Table 2: UV-Vis Absorption Data for **Pigment Yellow 182**

Parameter	Value
Absorption Maximum ( $\lambda_{\text{max}}$ )	Not specified in literature
Molar Absorptivity ( $\epsilon$ )	Not specified in literature
Solvent	Not specified in literature

## Fluorescence Emission

**Pigment Yellow 182** is characterized by its solid-state fluorescence.[2] This property, where a substance absorbs light at one wavelength and emits it at a longer wavelength, is of significant interest in various scientific and technological fields. The specific emission maximum and quantum yield for **Pigment Yellow 182** are not detailed in the available literature.

Table 3: Fluorescence Emission Data for **Pigment Yellow 182**

Parameter	Value
Emission Maximum ( $\lambda_{\text{em}}$ )	Not specified in literature
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	Not specified in literature
Quantum Yield ( $\Phi_F$ )	Not specified in literature
Measurement State	Solid-state

## Experimental Protocols

To address the gap in quantitative spectral data for **Pigment Yellow 182**, the following established methodologies are recommended for its characterization.

### UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the UV-Vis absorption spectrum,  $\lambda_{\text{max}}$ , and molar absorptivity of **Pigment Yellow 182**.

Objective: To measure the UV-Vis absorption spectrum of **Pigment Yellow 182** in a suitable solvent and calculate its molar absorptivity.

#### Materials:

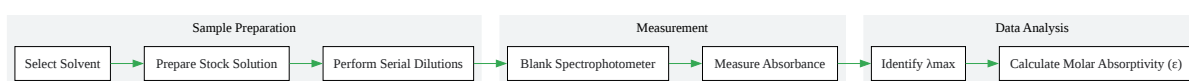
- **Pigment Yellow 182**
- High-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or another suitable organic solvent in which the pigment is soluble)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

- **Solvent Selection:** Test the solubility of **Pigment Yellow 182** in various high-purity organic solvents to find a suitable one that provides a clear solution.
- **Stock Solution Preparation:** Accurately weigh a small amount of **Pigment Yellow 182** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectral Measurement:**
  - Set the spectrophotometer to scan a wavelength range appropriate for a yellow pigment (e.g., 300-800 nm).
  - Use the pure solvent as a blank to zero the instrument.
  - Measure the absorbance of each diluted solution in a 1 cm quartz cuvette.
- **Data Analysis:**

- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the spectra.
- Using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length (1 cm), calculate the molar absorptivity ( $\epsilon$ ). A plot of absorbance versus concentration should yield a straight line with a slope equal to  $\epsilon$ .

Workflow Diagram:



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Caption: Experimental workflow for UV-Vis absorption analysis.

## Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of solid-state **Pigment Yellow 182**.

Objective: To determine the fluorescence emission and excitation spectra of **Pigment Yellow 182** in its solid state.

Materials:

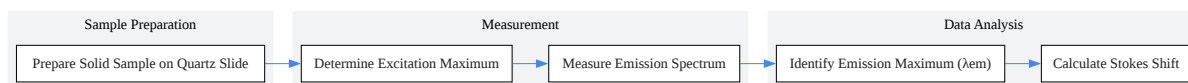
- **Pigment Yellow 182** (powder)
- Spectrofluorometer with a solid-sample holder
- Quartz slides

Procedure:

- Sample Preparation: Place a small amount of the powdered **Pigment Yellow 182** onto a quartz slide. A second quartz slide can be placed on top to create a thin, uniform layer.

- Instrument Setup:
  - Place the sample holder in the spectrofluorometer.
  - Set the excitation and emission monochromators to appropriate starting wavelengths.
- Excitation Spectrum Measurement:
  - Set the emission monochromator to the expected peak of emission (if known from a preliminary scan) or a wavelength longer than the expected excitation.
  - Scan the excitation monochromator over a range of wavelengths (e.g., 300-550 nm) to find the wavelength of maximum excitation.
- Emission Spectrum Measurement:
  - Set the excitation monochromator to the determined excitation maximum.
  - Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 450-800 nm) to record the fluorescence emission spectrum.
- Data Analysis:
  - Identify the wavelength of maximum fluorescence emission ( $\lambda_{em}$ ).
  - The data can be used to calculate the Stokes shift (the difference in wavelength between the excitation and emission maxima).

#### Workflow Diagram:



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Caption: Experimental workflow for solid-state fluorescence analysis.

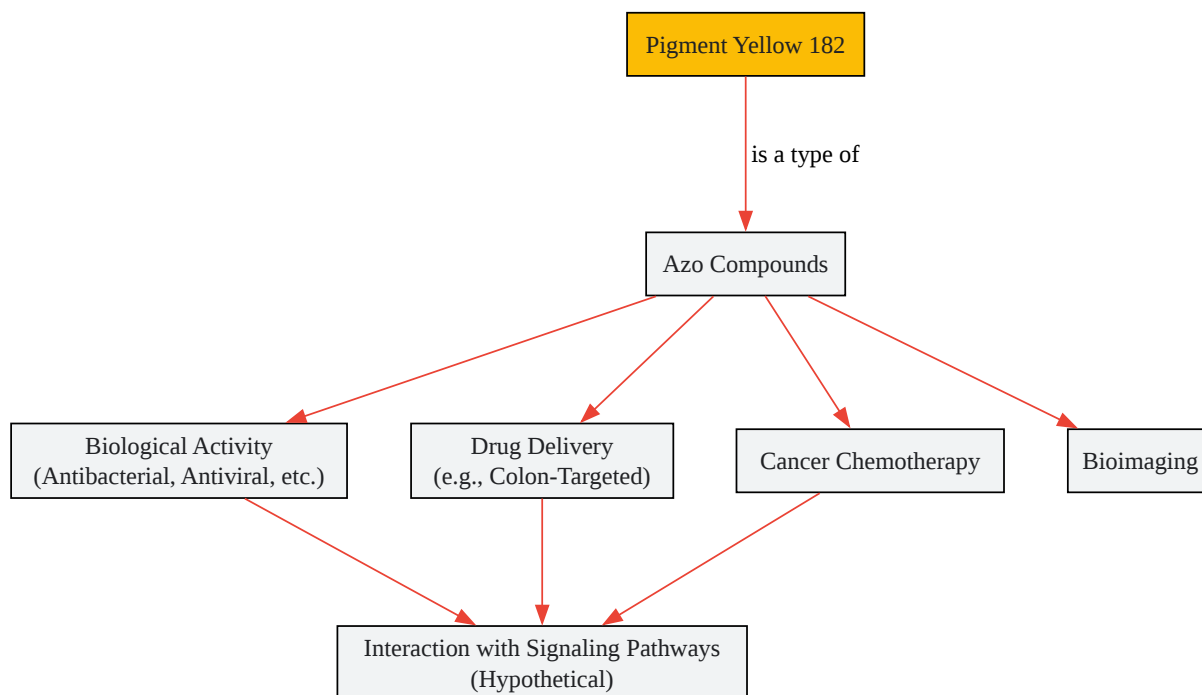
## Relevance to Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **Pigment Yellow 182** to specific signaling pathways or its direct use in drug development. However, the broader class of azo compounds has garnered attention in biomedical research.

Azo compounds have been investigated for a range of biological activities, including antibacterial, antiviral, and antifungal properties. Furthermore, they have been explored as drug carriers and for applications in cancer chemotherapy. The characteristic azo bond ( $-N=N-$ ) can be cleaved by azoreductase enzymes present in the gut microbiome, which has led to the development of colon-targeted drug delivery systems.

The potential relevance of **Pigment Yellow 182** in a biomedical context would likely stem from its nature as an azo compound. Future research could explore its biological activity, cytotoxicity, and potential for modification into a prodrug or a component of a drug delivery system.

Logical Relationship Diagram:



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Caption: Potential biomedical relevance of **Pigment Yellow 182**.

## Conclusion

**Pigment Yellow 182** is an industrially significant organic pigment with interesting, yet poorly quantified, spectral properties. This guide has summarized the available data and provided detailed experimental protocols to enable researchers to perform a thorough characterization of its UV-Vis absorption and fluorescence characteristics. While a direct role in drug development has not been established, its classification as an azo compound suggests potential avenues for future biomedical research. A comprehensive spectral and biological evaluation of **Pigment Yellow 182** is warranted to fully understand its properties and potential applications beyond its current use as a colorant.



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Address: 3281 E Guasti Rd

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